Physicochemical Differentiation: Computed LogP and PSA Versus the Acetamide Analog
The target compound exhibits a computed LogP of 2.49 and a topological polar surface area (TPSA) of 61.77 Ų . In contrast, the simplest structural analog, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide (MW 217.22, C₁₁H₁₁N₃O₂), is expected to have a substantially lower LogP (estimated <1.0) and a comparable or slightly lower TPSA due to the absence of the second phenyl ring . The LogP difference of approximately 1.5 log units translates to roughly a 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and in vivo distribution.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (computed; Chemsrc) |
| Comparator Or Baseline | N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide: estimated LogP < 1.0 |
| Quantified Difference | ΔLogP ≈ 1.5 units (~30-fold difference in partition coefficient) |
| Conditions | In silico prediction (XLOGP3 or equivalent method; exact algorithm not specified in source) |
Why This Matters
A 30-fold difference in lipophilicity predicts substantially different absorption, distribution, and target accessibility, making generic substitution unjustified without empirical pharmacokinetic comparison.
